Bufotenidine
Overview
Description
Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium, is a toxin related to bufotenin, serotonin, and other tryptamines. It is found in the venom of various toads, including the common toad (Bufo bufo). This compound acts as a selective agonist for the serotonin 5-HT3 receptor and has been used in scientific research to study the function of this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bufotenidine can be synthesized through several chemical routes. One common method involves the methylation of bufotenin. The process typically includes the following steps:
Starting Material: Bufotenin (5-hydroxy-N,N-dimethyltryptamine).
Methylation: The bufotenin is subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Bufotenidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Bufotenidine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of tryptamines and their derivatives.
Biology: Investigated for its role in the serotonin receptor system and its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, particularly in pain management and cancer treatment.
Mechanism of Action
Bufotenidine exerts its effects primarily through its action on the serotonin 5-HT3 receptor. As a selective agonist, it binds to this receptor and activates it, leading to various downstream effects. The activation of the 5-HT3 receptor can influence neurotransmitter release, ion channel activity, and cellular signaling pathways. This mechanism is crucial for understanding this compound’s effects on the nervous system and its potential therapeutic applications .
Comparison with Similar Compounds
Bufotenidine is structurally similar to other tryptamines, such as bufotenin and serotonin. it has unique properties due to the presence of a trimethylammonium group, which distinguishes it from other compounds:
Bufotenin: Similar in structure but lacks the trimethylammonium group.
Serotonin: A neurotransmitter with a similar indole structure but different functional groups.
Psilocin and Psilocybin: These compounds are also tryptamines with hallucinogenic properties.
This compound’s unique structure and selective action on the 5-HT3 receptor make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(trimethylazaniumyl)ethyl]-1H-indol-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYGARYIJIZXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197595 | |
Record name | Bufotenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-91-2 | |
Record name | Bufotenidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufotenidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufotenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUFOTENIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3C2F8ZLY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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